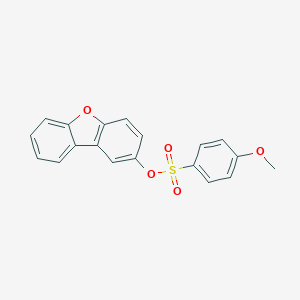

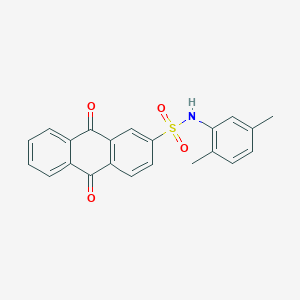

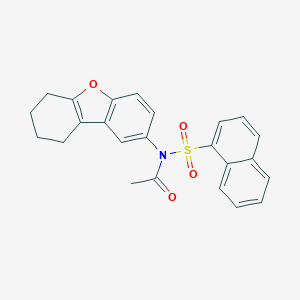

![molecular formula C24H15NO4 B491921 6,11-二氧代-6,11-二氢苯并[f]吡啶并[1,2-a]吲哚-12-羧酸苄酯 CAS No. 691370-15-7](/img/structure/B491921.png)

6,11-二氧代-6,11-二氢苯并[f]吡啶并[1,2-a]吲哚-12-羧酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzo[f]pyrido[1,2-a]indole family, which is known for its diverse biological activities.

科学研究应用

抗癌活性

6,11-二氧代-6,11-二氢苯并[f]吡啶并[1,2-a]吲哚-12-羧酸苄酯已被研究作为潜在的抗癌剂。研究人员合成了该化合物的衍生物并评估了它们对癌细胞系的细胞毒性。值得注意的是,化合物 3b、3c 和 3d 对 HeLa 细胞的 IC50 值(细胞毒性的衡量标准)优于其他衍生物。 这些发现表明它有望成为一种潜在的化疗药物 .

抗氧化性能

该化合物还表现出抗氧化活性。在 DPPH(2,2-二苯基-1-苦基肼基)和 ABTS(2,2'-偶氮二(3-乙基苯并噻唑啉-6-磺酸))测定中,化合物 3d 表现出显着的抑制(分别为 75% 和 77%)。 抗氧化剂在保护细胞免受氧化损伤方面起着至关重要的作用,这使得该化合物与潜在的治疗应用相关 .

药物应用

1,4-萘醌,包括 6,11-二氧代-6,11-二氢苯并[f]吡啶并[1,2-a]吲哚-12-羧酸苄酯的衍生物,是药物合成中不可或缺的中间体。 它们具有多种生物活性,例如抗结核、抗疟疾和抗菌作用,使其成为药物开发中宝贵的构建模块 .

生物学研究

研究人员一直在探索含有 1,4-萘醌骨架的化合物的生物学效应。 这些分子在各种情况下显示出希望,包括杀锥虫活性(针对引起非洲锥虫病等疾病的寄生虫)和潜在的抗癌特性 .

氧化还原化学

6,11-二氧代-6,11-二氢苯并[f]吡啶并[1,2-a]吲哚-12-羧酸苄酯中存在醌部分表明它参与氧化还原反应。 了解其氧化还原行为对于阐明其生物学机制和潜在的治疗应用至关重要 .

构效关系 (SAR) 研究

研究人员可以探索 6,11-二氧代-6,11-二氢苯并[f]吡啶并[1,2-a]吲哚-12-羧酸苄酯衍生物的 SAR。通过改变化合物上的取代基,他们可以研究结构变化如何影响其生物学特性。 此类研究有助于合理药物设计和优化 .

总之,该化合物在癌症研究、抗氧化治疗和药物开发方面具有希望。 其独特的结构和多种生物活性使其成为进一步研究和潜在治疗应用的令人兴奋的主题 . 如果你想了解更多信息或其他应用,请随时提问!

作用机制

Target of Action

The primary target of Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is the iron-sulfur protein Rv0338c (IspQ) . This protein is a putative redox sensor and plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The compound acts as a bactericidal agent , killing Mycobacterium tuberculosis by targeting the iron-sulfur protein Rv0338c (IspQ)

Biochemical Pathways

The compound’s action on the iron-sulfur protein Rv0338c (IspQ) affects the redox homeostasis of the bacteria . This disruption can lead to a cascade of effects on various biochemical pathways, ultimately leading to the death of the bacteria . The specifics of these pathways and their downstream effects are still under investigation.

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By targeting the iron-sulfur protein Rv0338c (IspQ), the compound disrupts the bacteria’s redox homeostasis, leading to bactericidal effects .

实验室实验的优点和局限性

One of the main advantages of benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate for lab experiments is its versatility. This compound can be easily synthesized in the laboratory, and its biological activities can be tested against a wide range of targets. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for the research on benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate. One potential direction is to investigate its use as a fluorescent probe for imaging applications. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.

合成方法

The synthesis of benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves the condensation of 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions in anhydrous conditions to prevent the hydrolysis of the intermediate product. The yield of this reaction is typically around 60-70%, and the product is obtained as a white solid.

属性

IUPAC Name |

benzyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO4/c26-22-16-10-4-5-11-17(16)23(27)21-20(22)19(18-12-6-7-13-25(18)21)24(28)29-14-15-8-2-1-3-9-15/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYQCJUKMVLDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C3C=CC=CN3C4=C2C(=O)C5=CC=CC=C5C4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

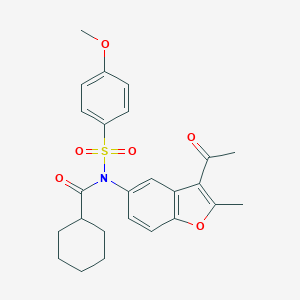

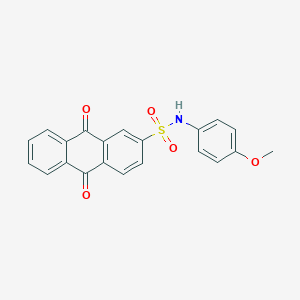

![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)

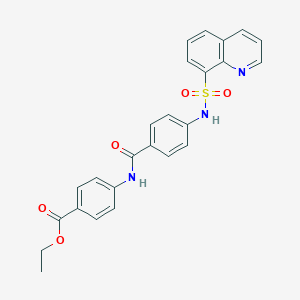

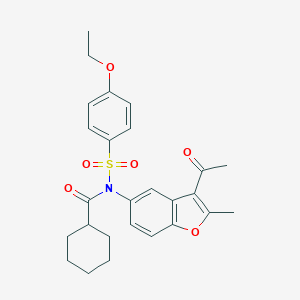

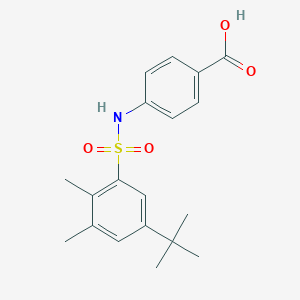

![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)

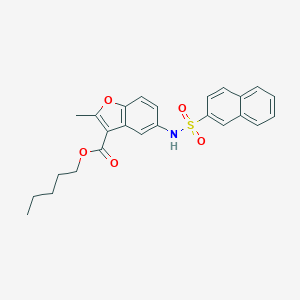

![2,5-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491914.png)

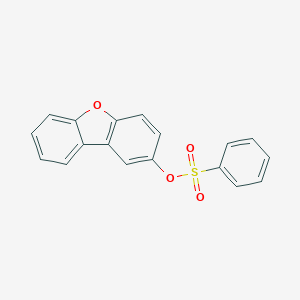

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide](/img/structure/B491922.png)